molecular formula C20H31N3O4S B069812 N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide CAS No. 161364-72-3

N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide

Cat. No.: B069812
CAS No.: 161364-72-3
M. Wt: 409.5 g/mol
InChI Key: JFRFDXHVDSUSKP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-acetoxyflavone: (CAS No. 6674-40-4) belongs to the flavonoid class of compounds. It is characterized by a flavone backbone with hydroxyl and acetoxy functional groups.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: While specific synthetic routes are not widely documented, chemical synthesis likely involves acetylation of the hydroxyl group at position 7 of a flavone precursor.

    Isolation from Natural Sources: 5-Hydroxy-7-acetoxyflavone can be isolated from plants that naturally produce it.

Industrial Production::
  • Industrial-scale production methods are not well-documented due to limited commercial interest.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group (position 5) can undergo oxidation reactions.

    Substitution: The acetoxy group (position 7) may participate in substitution reactions.

    Reduction: Reduction of the carbonyl group (acetoxy) is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, metal oxides).

    Substitution: Halogenating agents (e.g., bromine, chlorine).

    Reduction: Reducing agents (e.g., sodium borohydride).

Major Products::
  • Oxidation: 5-Hydroxy-7-carboxyflavone (if the acetoxy group is oxidized).
  • Substitution: Various derivatives depending on the substitution reaction.

Scientific Research Applications

    Chemistry: Used as a model compound for studying flavonoid reactivity.

    Biology: Investigated for potential antioxidant and anti-inflammatory properties.

    Medicine: Possible applications in drug development due to its bioactivity.

    Industry: Limited industrial applications, but further research may reveal novel uses.

Mechanism of Action

    Targets: Molecular targets may include enzymes, receptors, or signaling pathways.

    Pathways: 5-Hydroxy-7-acetoxyflavone’s effects may involve modulation of cellular processes (e.g., inflammation, oxidative stress).

Comparison with Similar Compounds

    Uniqueness: Highlight its specific features compared to other flavonoids.

    Similar Compounds: Other flavones (e.g., chrysin, apigenin) share structural similarities.

Remember that research on 5-Hydroxy-7-acetoxyflavone is ongoing, and its full potential awaits further exploration. If you need more detailed information or have additional questions, feel free to ask

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFDXHVDSUSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936508
Record name N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161364-72-3
Record name 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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